

Application Notes and Protocols for Imaging with 2-Methylquinolin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Methylquinolin-3-ol**

Cat. No.: **B1297092**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

A Novel Fluorophore for Cellular Imaging: Unveiling the Potential of 2-Methylquinolin-3-ol

Introduction

The quinoline scaffold is a cornerstone in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility.^{[1][2]} Modifications to the quinoline core can modulate its spectral characteristics, making it a highly tunable platform for various imaging applications, including live-cell imaging and pH sensing.^{[1][3]} This application note introduces **2-Methylquinolin-3-ol**, a simple quinoline derivative, as a potential fluorescent probe for cellular imaging. We will explore its fundamental properties, provide a detailed synthesis protocol, and offer comprehensive guidelines for its application in fluorescence microscopy. While specific photophysical data for **2-Methylquinolin-3-ol** is not extensively documented in publicly available literature, we will provide estimated characteristics based on closely related quinoline derivatives to guide initial experimental design.

Physicochemical Properties of 2-Methylquinolin-3-ol

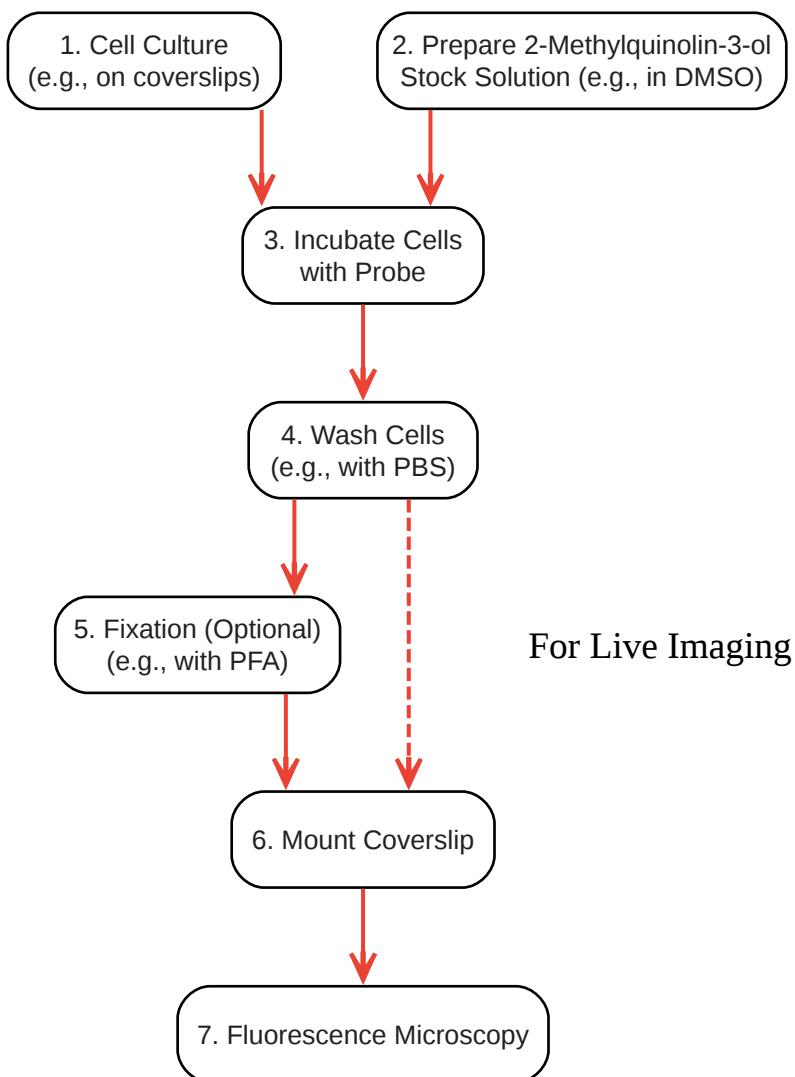
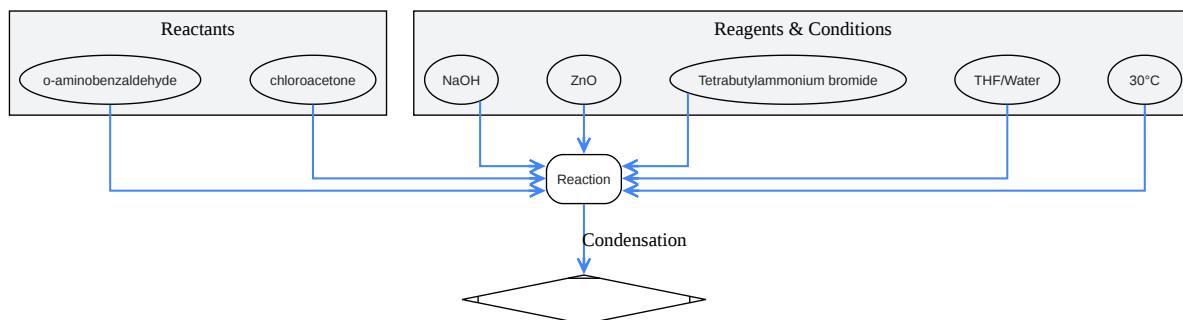
2-Methylquinolin-3-ol is a small organic molecule with the following key identifiers:

Property	Value	Reference
Chemical Formula	C ₁₀ H ₉ NO	[2] [4]
Molecular Weight	159.18 g/mol	[2] [4]
CAS Number	613-19-4	[2] [4]

Fluorescent Properties: An Investigative Outlook

The fluorescence of quinoline derivatives is often characterized by intramolecular charge transfer (ICT), which can result in a large Stokes shift, a desirable feature for minimizing self-quenching and improving signal-to-noise ratio in imaging experiments. The photophysical properties of these compounds are also frequently sensitive to their local environment, a phenomenon known as solvatochromism. This sensitivity can be exploited for sensing applications.

Estimated Photophysical Properties



Based on the analysis of various quinoline derivatives, the following are estimated photophysical properties for **2-Methylquinolin-3-ol**. It is crucial to note that these values are predictive and require experimental verification.

Parameter	Estimated Value	Notes
Excitation Maximum (λ_{ex})	~350 - 380 nm	Quinoline derivatives often absorb in the near-UV to blue region of the spectrum.
Emission Maximum (λ_{em})	~450 - 500 nm	A significant Stokes shift is anticipated, resulting in emission in the blue-green region.
Stokes Shift	>100 nm	Large Stokes shifts are a common feature of ICT-based fluorophores.
Quantum Yield (Φ)	Variable	The quantum yield will be highly dependent on the solvent and local environment.
Solvatochromism	Expected	A red shift in emission is predicted with increasing solvent polarity.
pH Sensitivity	Likely	The phenolic hydroxyl group and the quinoline nitrogen suggest potential pH-dependent fluorescence.

Synthesis of 2-Methylquinolin-3-ol

A reliable synthesis of **2-Methylquinolin-3-ol** involves the condensation of o-aminobenzaldehyde with chloroacetone. The following protocol is adapted from established methods.

Diagram of Synthetic Pathway

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Spectroscopic analysis of 2-(5-mercaptop-1,3,4-oxadiazol-2-yl)-6-methylquinolin-4-ol binding to blood plasma albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-methylquinolin-3-ol | 613-19-4 [chemicalbook.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 2-Methylquinolin-3-ol [dyestuffintermediates.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Imaging with 2-Methylquinolin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297092#fluorescent-properties-of-2-methylquinolin-3-ol-for-imaging]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com